molecular formula C22H22N2O4S B2780761 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide CAS No. 897619-89-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide

Cat. No.: B2780761
CAS No.: 897619-89-5
M. Wt: 410.49
InChI Key: RGOHDICSLKAIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is a complex organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide moiety, a phenyl ring, and a naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide typically involves multi-step organic synthesis. One common route starts with the preparation of the isothiazolidine dioxide intermediate. This can be achieved by reacting a suitable thiol with a sulfonyl chloride under basic conditions to form the isothiazolidine dioxide ring.

Next, the phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the isothiazolidine dioxide intermediate reacts with a halogenated benzene derivative. The final step involves coupling the phenyl-isothiazolidine dioxide intermediate with 2-ethoxy-1-naphthamide using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine dioxide moiety can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Further oxidized isothiazolidine derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its potential as a pharmacophore makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isothiazolidine dioxide moiety can act as a reactive center, participating in redox reactions or forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-1-naphthamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-benzamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-anthramide

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is unique due to the presence of the isothiazolidine dioxide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-2-28-20-13-8-16-6-3-4-7-19(16)21(20)22(25)23-17-9-11-18(12-10-17)24-14-5-15-29(24,26)27/h3-4,6-13H,2,5,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOHDICSLKAIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.